

N-Desmethyltamoxifen Hydrochloride: Application Notes for Use as an Analytical Standard

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Compound of Interest

Compound Name: *N*-Desmethyltamoxifen hydrochloride

Cat. No.: B014757

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and technical information for the use of **N-Desmethyltamoxifen hydrochloride** as an analytical standard in various research and drug development settings. N-Desmethyltamoxifen is the primary metabolite of Tamoxifen, a widely used selective estrogen receptor modulator (SERM) in the treatment of hormone receptor-positive breast cancer.^{[1][2][3][4]} Accurate quantification of N-Desmethyltamoxifen is crucial for pharmacokinetic studies, therapeutic drug monitoring, and metabolic research.

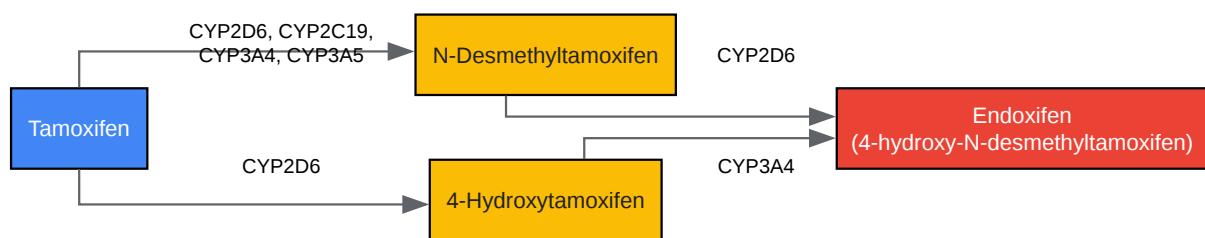
Physicochemical Properties and Storage

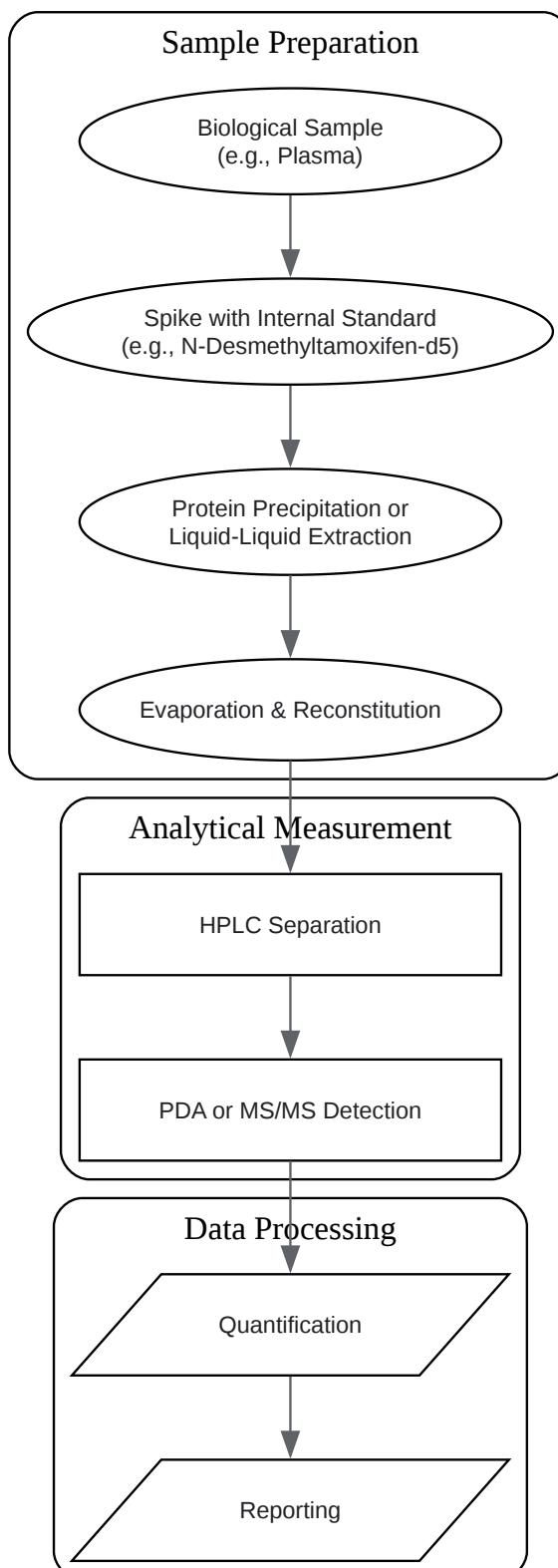
N-Desmethyltamoxifen hydrochloride is a white crystalline solid.^{[1][4]} For optimal stability, it is recommended to store the solid powder at -20°C for up to three years.^[2] Stock solutions prepared in solvents like DMSO should be stored at -80°C for up to one year to prevent degradation.^[2]

Property	Value	Reference
Molecular Formula	C ₂₅ H ₂₇ NO • HCl	[5]
Molecular Weight	394.0 g/mol	[5]
CAS Number	15917-65-4	[5]
Melting Point	225-227°C	[4]
Solubility	Sparingly soluble in DMSO (1-10 mg/mL), Slightly soluble in Ethanol (0.1-1 mg/mL), Slightly soluble in PBS (pH 7.2) (0.1-1 mg/mL)	[5]
Storage (Solid)	-20°C	[2][5][6]
Storage (In Solvent)	-80°C	[2][6]

Metabolic Pathway of Tamoxifen

N-Desmethyltamoxifen is a major metabolite of Tamoxifen, formed primarily through N-demethylation by cytochrome P450 enzymes, including CYP2D6, CYP2C19, CYP3A4, and CYP3A5.[5] It is further metabolized to the more active metabolite, endoxifen. Understanding this pathway is essential for interpreting analytical results.





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